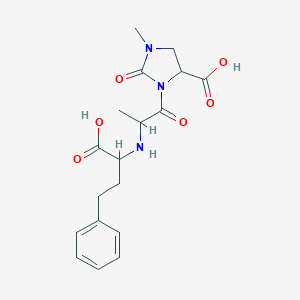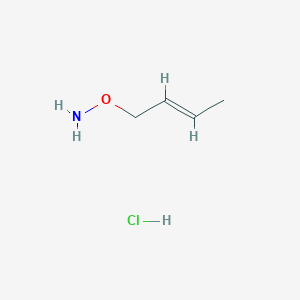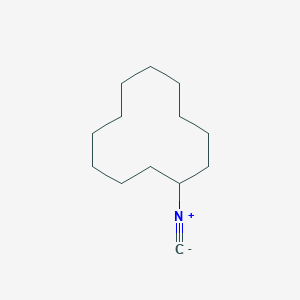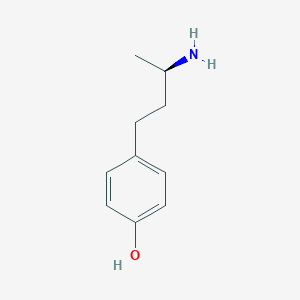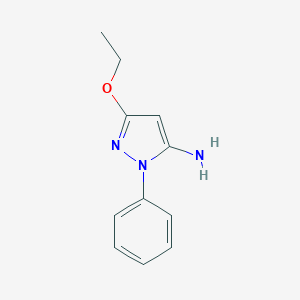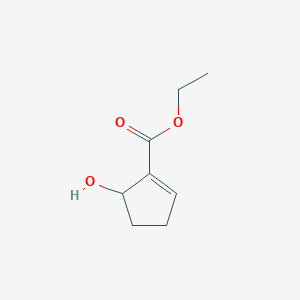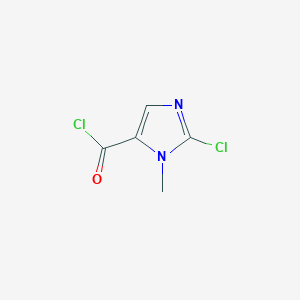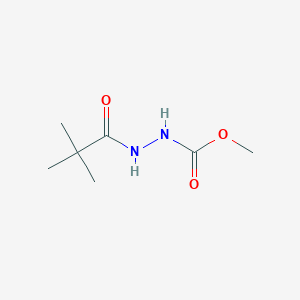
methyl N-(2,2-dimethylpropanoylamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,2-dimethylpropanoylamino)carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family of pesticides. It is a white crystalline solid that is soluble in water and has a slightly sweet odor. Carbaryl is used in agriculture, forestry, and public health to control a wide range of pests, including insects, mites, and ticks.
Mecanismo De Acción
Methyl N-(2,2-dimethylpropanoylamino)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been shown to affect the nervous system of insects, mammals, and birds. In insects, it causes paralysis and death by inhibiting acetylcholinesterase. In mammals and birds, it can cause a range of effects, including nausea, vomiting, diarrhea, tremors, convulsions, and respiratory failure. methyl N-(2,2-dimethylpropanoylamino)carbamate has also been shown to affect the reproductive system of some animals, including rats and rabbits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(2,2-dimethylpropanoylamino)carbamate is widely used in laboratory experiments due to its low cost, availability, and ease of use. It is a versatile tool for studying the effects of carbamate pesticides on various organisms and can be used to investigate the mechanisms of toxicity and metabolism of these compounds. However, the use of methyl N-(2,2-dimethylpropanoylamino)carbamate in lab experiments is limited by its toxicity and potential to affect non-target organisms.
Direcciones Futuras
There are several future directions for research on methyl N-(2,2-dimethylpropanoylamino)carbamate. One area of interest is the development of new methods for synthesizing methyl N-(2,2-dimethylpropanoylamino)carbamate that are more efficient and environmentally friendly. Another area of interest is the study of the effects of methyl N-(2,2-dimethylpropanoylamino)carbamate on non-target organisms, including beneficial insects, soil microorganisms, and aquatic organisms. Finally, there is a need for more research on the long-term effects of methyl N-(2,2-dimethylpropanoylamino)carbamate exposure on human health, particularly in populations that are exposed to the compound on a regular basis.
Métodos De Síntesis
Methyl N-(2,2-dimethylpropanoylamino)carbamate is synthesized by reacting methylamine with 1-naphthol in the presence of phosgene. The resulting intermediate is then reacted with 2,2-dimethylpropanoic anhydride to form methyl N-(2,2-dimethylpropanoylamino)carbamate. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used as a model compound for studying the metabolism and toxicology of carbamate pesticides. methyl N-(2,2-dimethylpropanoylamino)carbamate has also been used as a tool for studying the structure-activity relationships of carbamate insecticides.
Propiedades
Número CAS |
112800-02-9 |
|---|---|
Nombre del producto |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)5(10)8-9-6(11)12-4/h1-4H3,(H,8,10)(H,9,11) |
Clave InChI |
DNNLQQBQWRLJJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
SMILES canónico |
CC(C)(C)C(=O)NNC(=O)OC |
Sinónimos |
Hydrazinecarboxylic acid, 2-(2,2-dimethyl-1-oxopropyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



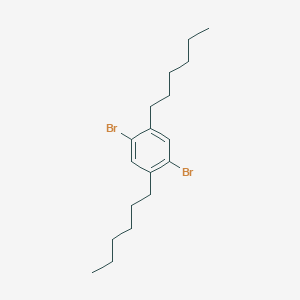
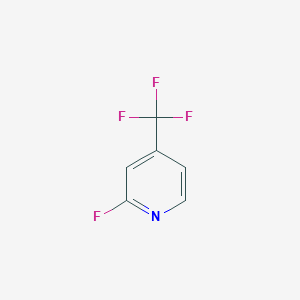
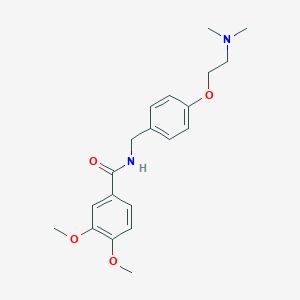
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
